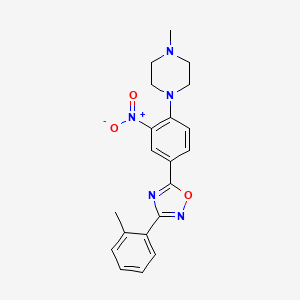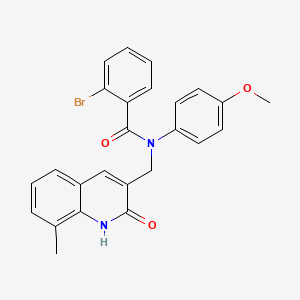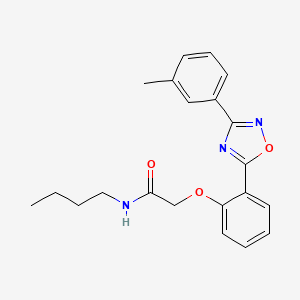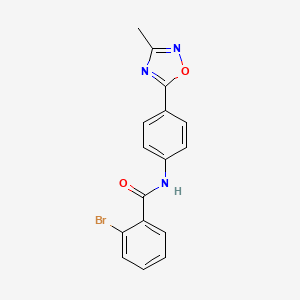
N-(3,4-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific cellular targets, such as enzymes or receptors, and altering their function.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been found to inhibit the growth of bacterial and fungal cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes. It has also been shown to have low toxicity towards mammalian cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of bacterial and fungal infections, as well as cancer. Another direction is to explore its potential use as a herbicide for agricultural applications. Additionally, further research could be done to understand its mechanism of action and to develop more efficient synthesis methods for this compound.
In conclusion, this compound is a compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and agricultural products.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethylphenylamine and butanoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit antibacterial, antifungal, and anticancer activities. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been investigated for its potential use in the development of organic light-emitting diodes.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-6-4-7-17(12-14)21-23-20(26-24-21)9-5-8-19(25)22-18-11-10-15(2)16(3)13-18/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDWSOMRNSBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)
